REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3](=[O:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6]>N1C=CC=CC=1>[C:2]([C:3]([C:4]([C:5]([F:6])([F:7])[F:8])([F:9])[F:10])=[O:11])([F:13])([F:12])[F:1].[F:1][C:2]([F:12])([F:13])[C:3](=[O:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6] |f:2.3|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer, dry ice condenser
|
Type
|
CUSTOM
|
Details
|
to give 435 g
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(F)C(=O)C(F)(F)C(F)(F)F.FC(C(C(C(F)(F)F)(F)F)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |